Acide 2,2'-bithiophène-5-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).

Molecular Structure Analysis

The molecular structure of 2,2'-Bithiophene-5-carboxylic acid has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

2,2'-Bithiophene-5-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).

Applications De Recherche Scientifique

Synthèse de nouveaux dérivés du bithiophène

De nouvelles réactions et voies activées catalytiquement ou à haute pression, y compris le couplage, la migration de double liaison dans les systèmes allyliques et divers types de cycloaddition et de dihydroamination, ont été utilisées pour la synthèse de nouveaux dérivés du bithiophène . Ces réactions et voies combinées à des réactions non catalytiques, de nouveaux dérivés de l'acétylène, du butadiyne, de l'isoxazole, du 1,2,3-triazole, du pyrrole, du benzène et du fluoranthène avec une, deux ou six unités bithiophényles ont été obtenus .

Électronique organique

Les composés contenant des motifs thiophène, bithiophène ou oligothiophène sont utilisés dans divers domaines de la science et de la technologie, y compris l'électronique organique . Ils sont intensément étudiés dans les OLED , les transistors organiques à effet de champ , et la technologie des cellules solaires .

Synthèse d'acides quaterthiophène dicarboxyliques

La réaction du bromosuccinimide avec des esters d'acides 2,2'-bithiophène-5-carboxyliques 3-substitués a été utilisée pour obtenir leurs dérivés 5'-bromo, qui ont été ensuite convertis en esters d'acides 2,2':5',2'':5'',2'''-quaterthiophène-5,5'''-dicarboxyliques 3,3'''-disubstitués par chauffage dans le DMF avec des quantités catalytiques de Pd(PPh3)4 .

Fabrication de dispositifs électrochromes

Le 2,2'-bithiophène peut être polymérisé pour former du poly(2,2'-bithiophène) qui peut être électrodéposé sur des substrats d'oxyde d'étain d'indium (ITO) pour la fabrication de dispositifs électrochromes .

Développement de supercondensateurs

Le 2,2'-bithiophène peut également être utilisé dans la formation de matériau d'électrode pour le développement de supercondensateurs .

Synthèse de polymères luminescents

Les acides oligothiophène dicarboxyliques et leurs dérivés sont utilisés pour la synthèse de polymères luminescents (polyesters et polyamides) . Ils servent également de sensibilisateurs efficaces pour les cellules solaires .

Préparation de matériaux luminescents hybrides organiques/inorganiques

Les acides oligothiophène dicarboxyliques ont été utilisés en combinaison avec l'oxyde de zinc pour la préparation de matériaux luminescents hybrides organiques/inorganiques . Ces nanomatériaux sont intéressants pour la fabrication de diodes électroluminescentes .

Synthèse de structures de cadres métallo-organiques

Une combinaison d'acides 2,2':5',2''-terthiophène-5,5''-dicarboxyliques, de manganèse (II) et de sels de cuivre a été utilisée pour synthétiser des structures de cadres métallo-organiques présentant des propriétés antiferromagnétiques .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

Mécanisme D'action

Target of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system cells.

Mode of Action

It is known to be an electron-transporting material, with the π-electrons present in the system facilitating charge mobility .

Biochemical Pathways

It is known to belong to the class of organic compounds known as bi- and oligothiophenes, which contain two or more linked thiophene rings .

Pharmacokinetics

It is known that the compound is considered hazardous, suggesting that it may have significant bioavailability .

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action of 2,2’-Bithiophene-5-carboxylic acid can be influenced by environmental factors. It is recommended to be stored in a dark place, sealed, and in dry conditions between 2-8°C . This suggests that light, air, and moisture may affect its stability and efficacy.

Propriétés

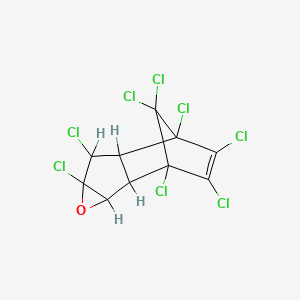

IUPAC Name |

5-thiophen-2-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWHEHDBNNKEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174612 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2060-55-1 | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

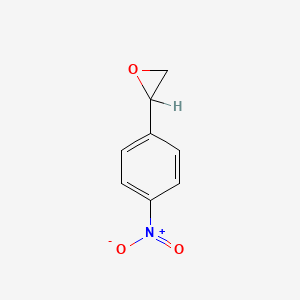

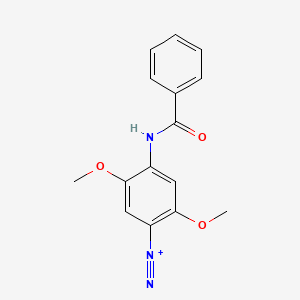

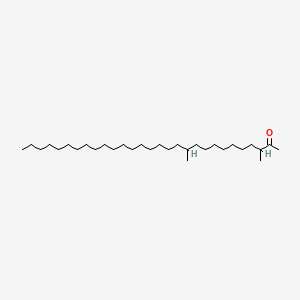

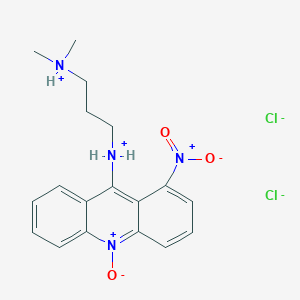

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9-dihydroxy-6-(2-hydroxypropyl)-7-[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione](/img/structure/B1220427.png)

![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)